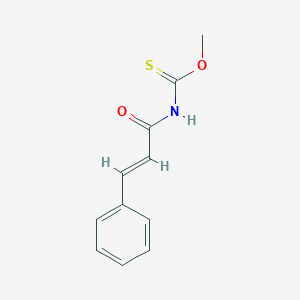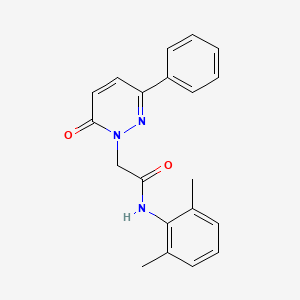
O-methyl cinnamoylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-methyl cinnamoylthiocarbamate (OMCT) is a synthetic compound that belongs to the class of thiocarbamates. It is a yellow crystalline powder with a molecular formula of C11H11NO2S and a molecular weight of 225.28 g/mol. OMCT has been widely used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
O-methyl cinnamoylthiocarbamate inhibits cholinesterases by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory. This compound also induces apoptosis in cancer cells by activating the caspase pathway. The caspase pathway is a series of enzymatic reactions that culminate in the activation of caspases, which are proteases that cleave specific substrates and ultimately lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of cholinesterases leads to an increase in acetylcholine levels, which can improve cognitive function and memory. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase.
Avantages Et Limitations Des Expériences En Laboratoire
O-methyl cinnamoylthiocarbamate has several advantages for lab experiments. It is a potent inhibitor of cholinesterases, making it a useful tool for studying the role of acetylcholine in the nervous system. Additionally, this compound has anticancer properties, making it a potential candidate for the development of anticancer drugs.
However, there are also limitations to the use of this compound in lab experiments. This compound is a synthetic compound, and its effects may not accurately reflect the effects of natural compounds. Additionally, this compound has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
For the use of O-methyl cinnamoylthiocarbamate include the development of derivatives with improved potency and selectivity and the exploration of its potential therapeutic use.
Méthodes De Synthèse
O-methyl cinnamoylthiocarbamate can be synthesized by reacting cinnamic acid with thionyl chloride, followed by reaction with methylamine and ammonium thiocyanate. The reaction yields this compound as a yellow crystalline powder with a yield of 65-70%. The purity of this compound can be further improved by recrystallization from ethanol.
Applications De Recherche Scientifique
O-methyl cinnamoylthiocarbamate has been widely used in scientific research as a potent inhibitor of cholinesterases, which are enzymes that break down acetylcholine. Acetylcholine is a neurotransmitter that plays a critical role in the nervous system, including muscle contraction, memory, and learning. Inhibition of cholinesterases leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
This compound has also been shown to have anticancer properties. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase.
Propriétés
IUPAC Name |
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(15)12-10(13)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVQZSPVIJBPQF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)NC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=S)NC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5400757.png)
![1-(1H-imidazol-2-ylcarbonyl)-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5400761.png)

![{1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B5400783.png)

![2-(3,4-dichlorophenyl)-4-[4-(1H-imidazol-1-yl)butanoyl]morpholine](/img/structure/B5400794.png)
![1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5400799.png)
![3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5400810.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400816.png)
![3-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5400825.png)
![N-4-piperidinyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B5400830.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5400832.png)
![3-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5400861.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5400875.png)
